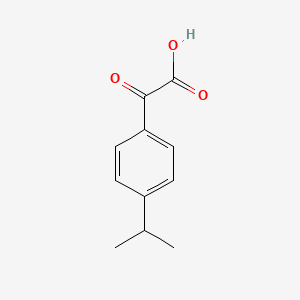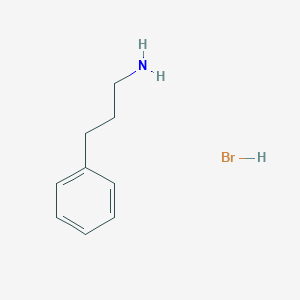
3-Bromo-2-(cyclopentylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(cyclopentylmethoxy)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a bromine atom at the third position, a cyclopentylmethoxy group at the second position, and an amino group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(cyclopentylmethoxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(cyclopentylmethoxy)aniline. The reaction typically uses bromine or a bromine source such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and environmentally friendly, often utilizing recyclable solvents and catalysts. The use of continuous flow reactors can also improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(cyclopentylmethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitroanilines.
Reduction Reactions: Products include primary and secondary amines.
Applications De Recherche Scientifique
3-Bromo-2-(cyclopentylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(cyclopentylmethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the cyclopentylmethoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoaniline: Similar structure but lacks the cyclopentylmethoxy group.
2-(Cyclopentylmethoxy)aniline: Similar structure but lacks the bromine atom.
3-Bromo-2-methoxyaniline: Similar structure but has a methoxy group instead of a cyclopentylmethoxy group.
Uniqueness
3-Bromo-2-(cyclopentylmethoxy)aniline is unique due to the presence of both the bromine atom and the cyclopentylmethoxy group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
3-bromo-2-(cyclopentylmethoxy)aniline |
InChI |
InChI=1S/C12H16BrNO/c13-10-6-3-7-11(14)12(10)15-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8,14H2 |
Clé InChI |
REJQBXDJDCQTAM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=C(C=CC=C2Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)




![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)


![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)
